molecular formula C13H18O B6284368 rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol CAS No. 340755-58-0

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol

Cat. No.: B6284368
CAS No.: 340755-58-0
M. Wt: 190.3
InChI Key:
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Description

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a 3-methylphenyl group and a hydroxyl group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (1R,2S) and (1S,2R). This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol typically involves the following steps:

    Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Substitution with 3-Methylphenyl Group:

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Similar structure with a different position of the methyl group.

    rac-(1R,2S)-2-(3-chlorophenyl)cyclohexan-1-ol: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

340755-58-0

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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